molecular formula C18H31NO6 B1404178 Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate CAS No. 1051383-60-8

Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate

Cat. No. B1404178
CAS RN: 1051383-60-8
M. Wt: 357.4 g/mol
InChI Key: OVJBHWPNDUHIHN-UHFFFAOYSA-N
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Description

“Diethyl 2,2’-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate” is a chemical compound with the molecular formula C18H31NO6 . It has a molecular weight of 357.4 g/mol . The IUPAC name for this compound is "tert-butyl 4,4-bis (2-ethoxy-2-oxoethyl)piperidine-1-carboxylate" .


Molecular Structure Analysis

The InChI string for this compound is "InChI=1S/C18H31NO6/c1-6-23-14 (20)12-18 (13-15 (21)24-7-2)8-10-19 (11-9-18)16 (22)25-17 (3,4)5/h6-13H2,1-5H3" . The Canonical SMILES string is "CCOC(=O)CC1(CCN(CC1)C(=O)OC©©C)CC(=O)OCC" .


Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 2.1 . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 10 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 357.21513771 g/mol . The topological polar surface area is 82.1 Ų . The compound has a heavy atom count of 25 .

Scientific Research Applications

Organic Synthesis Intermediary

“Diethyl 2,2’-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate” can serve as an intermediary in organic synthesis due to its piperidine structure and protective tert-butoxycarbonyl group. This structure is useful for creating complex organic compounds such as amides and sulphonamides .

Photoswitchable Compound Development

The compound’s structure suggests potential use in developing photoswitchable compounds, which change configuration when exposed to light. This application is significant in creating materials that respond to light stimuli .

Antifungal Activity

While not directly mentioned for the compound , related structures with tert-butyl groups have been studied for antifungal activities. It’s possible that “Diethyl 2,2’-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate” could also be explored for such bioactivities .

Amino Acid Ionic Liquid Precursor

The tert-butoxycarbonyl-protected amino group within the compound’s structure indicates that it could be used to create amino acid ionic liquids (AAILs), which have multiple applications in organic synthesis and catalysis .

properties

IUPAC Name

tert-butyl 4,4-bis(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO6/c1-6-23-14(20)12-18(13-15(21)24-7-2)8-10-19(11-9-18)16(22)25-17(3,4)5/h6-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJBHWPNDUHIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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